molecular formula C18H12O B14721332 2-Phenylnaphtho[1,2-B]furan CAS No. 14385-53-6

2-Phenylnaphtho[1,2-B]furan

Cat. No.: B14721332
CAS No.: 14385-53-6
M. Wt: 244.3 g/mol
InChI Key: QWCZUUROBYBSPP-UHFFFAOYSA-N
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Description

2-Phenylnaphtho[1,2-B]furan is a polycyclic aromatic compound that consists of a naphthalene ring fused with a furan ring and a phenyl group attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylnaphtho[1,2-B]furan can be achieved through several methods. One common approach involves the cyclization of 2-naphthol with phenacyl bromide in the presence of a base such as potassium carbonate. This reaction typically occurs in a solvent like dimethylformamide at elevated temperatures .

Another method involves the use of a one-pot three-component reaction between Meldrum’s acid, arylglyoxals, and β-naphthol in the presence of triethylamine. This reaction proceeds under mild conditions and provides the desired product in good yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Phenylnaphtho[1,2-B]furan undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like bromine, chlorine, and nitrating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

2-Phenylnaphtho[1,2-B]furan has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex polycyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of organic electronic materials and dyes.

Mechanism of Action

The mechanism of action of 2-Phenylnaphtho[1,2-B]furan involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting its function and leading to potential anticancer effects. Additionally, it may inhibit specific enzymes or receptors, contributing to its biological activities.

Comparison with Similar Compounds

Similar Compounds

    Naphtho[2,3-B]furan: Another polycyclic aromatic compound with a similar structure but different fusion pattern.

    Phenylbenzofuran: Contains a benzofuran ring with a phenyl group, similar in structure but with different properties.

Uniqueness

2-Phenylnaphtho[1,2-B]furan is unique due to its specific fusion pattern and the presence of both naphthalene and furan rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

14385-53-6

Molecular Formula

C18H12O

Molecular Weight

244.3 g/mol

IUPAC Name

2-phenylbenzo[g][1]benzofuran

InChI

InChI=1S/C18H12O/c1-2-7-14(8-3-1)17-12-15-11-10-13-6-4-5-9-16(13)18(15)19-17/h1-12H

InChI Key

QWCZUUROBYBSPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(O2)C4=CC=CC=C4C=C3

Origin of Product

United States

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